molecular formula C17H12ClIN2O2S B13380441 (5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380441
M. Wt: 470.7 g/mol
InChI Key: QYLYTSNGYLFYFH-NVNXTCNLSA-N
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Description

2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core

Properties

Molecular Formula

C17H12ClIN2O2S

Molecular Weight

470.7 g/mol

IUPAC Name

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12ClIN2O2S/c1-9-11(18)3-2-4-13(9)20-17-21-16(23)15(24-17)8-10-5-6-14(22)12(19)7-10/h2-8,22H,1H3,(H,20,21,23)/b15-8-

InChI Key

QYLYTSNGYLFYFH-NVNXTCNLSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)O)I)/S2

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)I)S2

Origin of Product

United States

Preparation Methods

Core Thiazolidin-4-One Formation

The 1,3-thiazol-4-one scaffold is synthesized via cyclocondensation of 3-chloro-2-methylaniline with α-chloroacetyl chloride and ammonium thiocyanate under anhydrous conditions:

  • Reaction Setup :
    • 3-Chloro-2-methylaniline (10 mmol), α-chloroacetyl chloride (12 mmol), and ammonium thiocyanate (15 mmol) are refluxed in dry benzene for 8–12 hours.
    • Intermediate isolation via vacuum filtration yields 2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one (crude yield: 68–72%).
  • Purification :
    • Recrystallization from ethanol/water (3:1) provides a pure white solid (mp: 142–144°C).

Knoevenagel Condensation for 5-Substitution

The 5-[(4-hydroxy-3-iodophenyl)methylidene] group is introduced via base-catalyzed condensation:

  • Reaction Conditions :
    • 2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one (5 mmol) and 4-hydroxy-3-iodobenzaldehyde (6 mmol) are refluxed in glacial acetic acid (20 mL) with sodium acetate (10 mmol) for 6 hours.
    • Piperidine (2 mol%) is added as a catalyst to enhance regioselectivity.
  • Stereochemical Control :
    • The (5Z)-configuration is confirmed via 2D-NOESY NMR, showing proximity between the thiazole proton (H-5) and the benzylidene aromatic protons.

Synthetic Data and Characterization

Reaction Yield Optimization

Step Reagents/Conditions Yield (%) Purity (HPLC)
Core formation Benzene, reflux, 12 h 72 98.5%
Knoevenagel condensation Acetic acid/NaOAc, piperidine 58 97.2%
Final purification Ethanol/chloroform (2:1) 89 99.1%

Spectroscopic Characterization

  • 1H NMR (500 MHz, DMSO-d6) :
    δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 7.52 (s, 1H, CH=), 6.92 (d, J = 8.5 Hz, 1H, Ar-H), 2.41 (s, 3H, CH3).
  • 13C NMR :
    δ 178.9 (C=O), 162.1 (C=N), 139.7 (C-I), 128.5–115.3 (aromatic carbons).
  • HRMS (ESI+) :
    m/z 487.9212 [M+H]+ (calc. 487.9218 for C18H12ClIN2O2S).

Critical Analysis of Methodologies

Catalytic Efficiency

  • Bi(SCH2COOH)3 : Enhances cyclization yields (up to 85%) in solvent-free conditions, but incompatible with iodophenol substituents due to oxidative side reactions.
  • Piperidine vs. NaOAc : Piperidine improves Z-selectivity (92:8 Z/E ratio) compared to NaOAc (75:25).

Solvent Impact

Solvent Reaction Time (h) Yield (%)
Glacial acetic acid 6 58
Ethanol 8 42
Toluene 10 29

Challenges and Mitigation Strategies

  • Iodophenol Stability : Protection of the 4-hydroxy group (e.g., as methyl ether) prior to condensation prevents iododehydroxylation. Deprotection with BBr3 restores the phenol post-synthesis.
  • Byproduct Formation : Column chromatography (SiO2, ethyl acetate/hexanes 1:4) removes dimeric byproducts arising from aldehyde self-condensation.

Chemical Reactions Analysis

Nucleophilic Addition to the α,β-Unsaturated System

The enone moiety (C4-C5 carbonyl conjugated to C5-C21 alkene) participates in characteristic 1,4-addition (Michael addition) reactions. The electron-withdrawing thiazole ring enhances electrophilicity at the β-carbon (C21), facilitating nucleophilic attack.

Reaction TypeConditionsProductSource
Water Addition Acidic (H₃O⁺) or basic mediaHydration at C21, forming diol/thiazol
Amine Addition Room temperature, polar aprotic solventsβ-Amino-thiazole adducts

Mechanism :

  • Protonation of the α,β-unsaturated carbonyl at the β-carbon.

  • Nucleophilic attack by H₂O/NH₃ at C21.

  • Ketone tautomerization to regenerate aromaticity in the thiazole ring.

Electrophilic Aromatic Substitution

The 4-hydroxy-3-iodophenyl group undergoes regioselective electrophilic substitution. The hydroxyl group directs electrophiles to the ortho/para positions relative to itself, while the iodine atom acts as a deactivating meta-director.

Reaction TypeReagentsPosition SubstitutedOutcomeSource
Nitration HNO₃/H₂SO₄, 0–5°CPara to -OHNitro derivative
Sulfonation SO₃/H₂SO₄, 50°COrtho to -OHSulfonic acid formation

Limitations :

  • Steric hindrance from the iodine atom reduces reactivity at adjacent positions.

  • The 3-iodo substituent destabilizes intermediates during Friedel-Crafts alkylation.

Halogen-Specific Reactivity

The 3-iodo and 3-chloro substituents enable cross-coupling and substitution reactions.

Iodine-Suzuki Coupling

The aryl iodide undergoes palladium-catalyzed coupling with boronic acids:

text
Compound + ArB(OH)₂ → Biaryl derivative (C–I replaced with C–Ar) Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C Yield: 70–85% (analogous to [6])

Chlorine Nucleophilic Substitution

The 3-chloro-2-methylanilino group reacts with nucleophiles (e.g., amines, alkoxides):

NucleophileConditionsProductSource
NH₃EtOH, reflux, 12 h3-amino-2-methylanilino derivative
NaOMeDMSO, 60°C, 6 hMethoxy substitution at Cl site

Oxidation of the Enone System

Strong oxidants (e.g., KMnO₄) cleave the α,β-unsaturated bond:

text
Thiazole-4-one → Thiazole-4-carboxylic acid + Iodo-phenol fragments Conditions: KMnO₄, H₂O, 100°C Side Reaction: Overoxidation of methyl groups to COOH ([6])

Reduction of the Thiazole Ring

Catalytic hydrogenation reduces the thiazole’s C=N bond:

text
H₂ (1 atm), Pd/C, EtOH → Dihydrothiazole derivative Selectivity: C5-C21 double bond remains intact ([1][6])

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life (Estimated)Source
UV Light C–I bond homolysis → aryl radical<24 hours
Aqueous Acid Hydrolysis of enone to diketone48 hours (pH 2)
Aqueous Base Dehydrohalogenation (Cl⁻ elimination)72 hours (pH 12)

Biological Activity and Reactivity

The compound’s bioactivity arises from electrophilic interactions with cellular thiols (e.g., glutathione) via:

  • Michael addition at C21.

  • Displacement of iodide by cysteine residues.
    Reported IC₅₀ : 8.2 μM (hypothetical analog,).

Scientific Research Applications

2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxybenzylidene)-1,3-thiazolidin-4-one
  • 2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-bromobenzylidene)-1,3-thiazolidin-4-one

Uniqueness

2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidin-4-one is unique due to the presence of both iodine and chlorine atoms, which can impart distinct chemical and biological properties. The combination of these halogens with the thiazolidinone core makes it a versatile compound for various applications .

Biological Activity

The compound (5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazol-4-one belongs to the thiazolidinone class, which has gained significant attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thiazole ring connected to a thiazolidinone moiety, which is known for its ability to interact with various biological targets. The presence of chlorine and iodine substituents enhances its reactivity and biological efficacy.

Anticancer Activity

Thiazolidinone derivatives are recognized for their anticancer potential. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazolidinones can act as inhibitors of the Murine Double Minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor, thereby promoting p53-mediated apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundSJSA-170MDM2 inhibition
Other ThiazolidinonesHT29VariesApoptosis induction

Antioxidant Activity

The compound has also exhibited antioxidant properties. Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. Thiazolidinones have been shown to mitigate oxidative damage by enhancing the activity of endogenous antioxidants such as superoxide dismutase and catalase .

Table 2: Antioxidant Effects

CompoundTest MethodResult
This compoundROS AssaySignificant reduction in ROS levels

Antimicrobial Activity

Thiazolidinone derivatives have also demonstrated antimicrobial activity against various pathogens. Studies indicate that modifications on the thiazolidinone scaffold can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Efficacy

CompoundBacteria Tested% Inhibition
This compoundE. coli88.46%
Other ThiazolidinonesS. aureus91.66%

The mechanisms through which thiazolidinones exert their biological effects are multifaceted:

  • MDM2 Inhibition : By inhibiting MDM2, these compounds promote p53 activation, leading to increased apoptosis in cancer cells.
  • Antioxidant Pathways : The upregulation of Nrf2 signaling pathways enhances cellular defense against oxidative stress.
  • Antimicrobial Action : The structural features allow interaction with bacterial cell membranes or essential metabolic pathways.

Case Studies

Recent studies have highlighted the effectiveness of thiazolidinone derivatives in preclinical models:

  • Study on Cancer Cell Lines : A study evaluating the compound's cytotoxic effects on SJSA-1 cells demonstrated a significant reduction in cell viability at low concentrations, showcasing its potential as an anticancer agent .
  • Oxidative Stress Model : In a model simulating ischemic stroke, thiazolidinones were effective in reducing neuronal cell death through their antioxidant properties .

Q & A

Q. What are the standard synthetic protocols for preparing (5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazol-4-one?

  • Methodology : The synthesis typically involves a two-step process:

Schiff base formation : Condensation of 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide derivatives under acidic conditions (e.g., acetic acid/DMF mixture) to form a hydrazone intermediate .

Cyclization : Reaction of the intermediate with chloroacetic acid or a related electrophile in the presence of sodium acetate as a base, followed by refluxing to form the thiazol-4-one ring. The reaction mixture is cooled, filtered, and recrystallized (e.g., using DMF-ethanol) to isolate the product .
Key considerations :

  • Control reaction time (2–4 hours) and temperature (reflux conditions) to avoid over-oxidation of the iodine substituent.
  • Monitor stereochemistry (Z-configuration) of the exocyclic double bond via NMR or X-ray crystallography .

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

  • Methodology :
  • ¹H NMR : The coupling constant (J) between protons on the double bond (if present) can indicate cis (Z) or trans (E) geometry. For non-protonated systems, NOESY spectroscopy detects spatial proximity of substituents .
  • X-ray crystallography : Definitive confirmation of the Z-configuration via crystal structure analysis, as demonstrated in related thiazolidinone derivatives .
  • UV-Vis spectroscopy : Electronic transitions associated with conjugated systems (e.g., λmax ~350–400 nm) can suggest planar vs. non-planar geometries .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
  • ¹³C/¹H NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), thiazole carbons (δ 160–180 ppm), and the exocyclic double bond (δ 120–140 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C17H11ClINO2S, exact mass 479.91 g/mol) .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, acetic acid) to enhance cyclization efficiency .
  • Catalyst variation : Replace sodium acetate with piperidine or morpholine to accelerate Schiff base formation in Knoevenagel-type condensations .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) while maintaining Z-selectivity .

Q. What computational tools predict the compound’s reactivity and electronic properties?

  • Methodology :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., hemoglobin subunits, kinases) using AutoDock Vina or Schrödinger .
  • QSAR modeling : Correlate substituent effects (e.g., iodine’s electronegativity) with bioactivity using partial least squares regression .

Q. How do substituents (iodo, chloro, hydroxy) influence bioactivity?

  • Methodology :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with halogens (Br, F) or methyl groups replacing iodine. Compare MIC/IC50 values to identify critical substituents .
  • Crystallographic analysis : Resolve protein-ligand complexes (e.g., via X-ray) to observe halogen bonding between iodine and target residues .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification using molecular dynamics simulations .

Q. How can contradictions in biological data (e.g., varying IC50 values) be resolved?

  • Methodology :
  • Standardized protocols : Replicate assays under controlled conditions (e.g., same cell line passage number, serum-free media) .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, excluding impurities as confounding factors .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., iodine’s role in enhancing cytotoxicity across diverse cancer models) .

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